molecular formula C6H12Cl2N2O B1374680 (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride CAS No. 915787-99-4

(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride

Cat. No.: B1374680
CAS No.: 915787-99-4
M. Wt: 199.08 g/mol
InChI Key: MBLIXGBHPFXUQU-UHFFFAOYSA-N
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Description

(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2-oxazoline: A related compound with similar structural features.

    3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Another compound with a similar oxazole ring structure.

Uniqueness

(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLIXGBHPFXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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